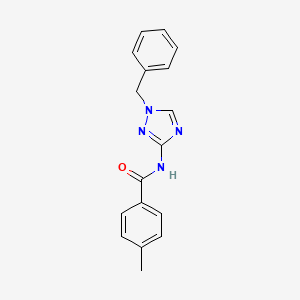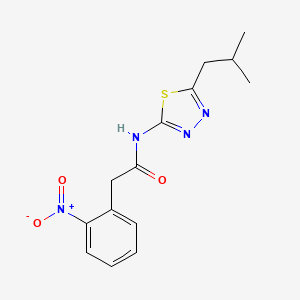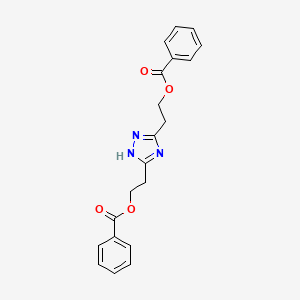![molecular formula C20H22N2O2 B5613989 3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5613989.png)
3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinol derivatives, including those similar to the compound of interest, often involves complex reactions such as demethyl-cyclization, Mannich reactions, and condensation with various aldehydes. These processes yield a variety of quinolinol derivatives with potential biological activities. For instance, the synthesis of benzofuroquinolines through demethyl-cyclization showcases the intricate steps involved in creating structurally related compounds (Yamaguchi et al., 1989).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by spectral and analytical methods, revealing intricate details about their chemical nature. For example, reactions of 2-aminobenzohydrazides with Schiff bases lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones, showcasing the diverse structural possibilities within this chemical family (Reddy et al., 1986).
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, producing new compounds with distinct properties. For example, the synthesis of quinolino[4,5-bc][1,5]benzoxazepines from reactions with 3,5-di-tert-butyl-1,2-benzoquinone demonstrates the reactivity of quinolinol derivatives and their potential to form new heterocyclic systems (Bang et al., 2009).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and analysis of compounds like 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone reveal insights into the physical characteristics of these compounds, including their potential as fluorescent labeling reagents for carboxylic acids (Yamaguchi et al., 1985).
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, such as reactivity, stability, and fluorescence, are influenced by their molecular structure. The novel fluorophore 6-methoxy-4-quinolone, derived from similar compounds, highlights the unique chemical properties of quinolinol derivatives, including strong fluorescence in a wide pH range of aqueous media, showcasing their potential in biomedical analysis (Hirano et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-6-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-18(13-22(2)12-15-7-5-4-6-8-15)20(23)17-11-16(24-3)9-10-19(17)21-14/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSPWFVDSQFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-ol](/img/structure/B5613913.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5613917.png)
![(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5613921.png)
![2-phenyl-5-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613922.png)

![3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5613934.png)


![N-[(3S*,4R*)-1-glycoloyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5613951.png)
![[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B5613954.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5613982.png)
![3-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5614001.png)
